N-Butyl-2,4-dimethoxyaniline

描述

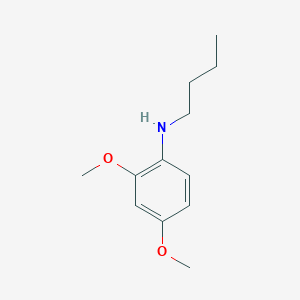

N-Butyl-2,4-dimethoxyaniline: is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Butyl-2,4-dimethoxyaniline typically begins with 2,4-dimethoxyaniline and butyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, where the butyl group from butyl bromide replaces the hydrogen atom on the nitrogen of 2,4-dimethoxyaniline.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

化学反应分析

Types of Reactions:

Oxidation: N-Butyl-2,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: It can be reduced to form N-butyl-2,4-dimethoxycyclohexylamine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: N-butyl-2,4-dimethoxycyclohexylamine.

Substitution: Halogenated or nitrated derivatives of this compound.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of N-butyl-2,4-dimethoxyaniline derivatives as cytotoxic agents. The compound has shown promising DNA-binding properties, which are critical for anticancer activity. Research indicates that modifications to the aniline structure can enhance its ability to intercalate with DNA, leading to increased cytotoxicity against cancer cells. For instance, the incorporation of a butyl side chain significantly improves the binding affinity compared to shorter alkyl chains .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Analogous compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structural versatility of dimethoxy anilines allows for the development of novel inhibitors that may provide therapeutic benefits in treating cognitive decline .

Antimicrobial Properties

This compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Studies suggest that derivatives of 2,4-dimethoxyaniline can inhibit the growth of various pathogens, indicating their potential use in treating infections .

Polymer Chemistry

This compound is utilized in synthesizing conducting polymers and composites. Its ability to form stable aggregates with metal ions enhances the electrical properties of polymer matrices, making them suitable for applications in sensors and electronic devices .

Dyes and Pigments

The compound can serve as a precursor for synthesizing dyes and pigments due to its chromophoric properties. The introduction of methoxy groups increases the solubility and stability of the resulting dye products, which can be applied in textiles and coatings .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Catalytic Processes

The compound has been explored as a catalyst or co-catalyst in asymmetric synthesis reactions. Its ability to influence reaction pathways makes it valuable in producing enantiomerically pure compounds essential in drug development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agents, neuroprotective drugs | Enhanced DNA binding; AChE inhibition |

| Material Science | Conducting polymers, dyes | Improved electrical properties; stable dye formulations |

| Chemical Synthesis | Building block for organic compounds | Versatile functionalization opportunities |

| Catalytic Processes | Catalysts in asymmetric synthesis | Facilitates production of enantiomerically pure compounds |

作用机制

The mechanism by which N-Butyl-2,4-dimethoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions. The butyl group increases its lipophilicity, affecting its solubility and interaction with biological membranes.

相似化合物的比较

2,4-Dimethoxyaniline: Lacks the butyl group, making it less lipophilic.

N-Butylaniline: Lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.

2,4-Dimethoxybenzylamine: Has a benzyl group instead of a butyl group, affecting its reactivity and solubility.

Uniqueness: N-Butyl-2,4-dimethoxyaniline is unique due to the presence of both methoxy and butyl groups, which enhance its reactivity and lipophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

生物活性

N-Butyl-2,4-dimethoxyaniline is an organic compound with the molecular formula C₁₂H₁₉NO₂, classified as a derivative of aniline. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

This compound features two methoxy groups that enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions. The butyl group contributes to its lipophilicity, which influences its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's methoxy groups can facilitate binding to target sites, potentially leading to alterations in enzyme activity or receptor signaling pathways.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Electrophilic Substitution | Enhanced reactivity due to methoxy groups |

| Lipophilicity | Increased interaction with biological membranes due to the butyl group |

| Enzyme Interaction | Potential modulation of enzyme activity through binding |

Biological Activity

Research indicates that this compound exhibits a range of biological activities. For instance, studies have shown its potential as a cytotoxic agent against cancer cells. The compound's structural components suggest that it may intercalate with DNA, thereby disrupting cellular processes critical for cancer cell survival.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of various aniline derivatives, including this compound. The results indicated that while some derivatives exhibited significant cytotoxicity against human cancer cell lines, the specific efficacy of this compound requires further investigation .

Case Studies and Research Findings

- DNA Binding Studies : Research involving acridone derivatives linked to butyl chains demonstrated strong DNA-binding abilities. Although this compound was not directly tested in these studies, the findings suggest that similar compounds may exhibit significant interactions with DNA .

- Agranulocytosis Association : Aromatic amines have been linked to agranulocytosis (neutrophil depletion). Although specific data on this compound is limited, understanding the mechanisms behind this association in related compounds can provide insights into potential side effects or toxicities associated with its use .

- Comparative Toxicology : A comprehensive review of chemical carcinogenicity studies indicates that many aniline derivatives require careful evaluation due to their potential toxicological profiles. This underscores the need for thorough toxicity assessments for compounds like this compound before clinical applications .

Table 2: Comparative Toxicological Profiles

| Compound | Carcinogenicity | Notes |

|---|---|---|

| This compound | Not extensively studied | Requires further investigation |

| 2,4-Dimethylaniline | Positive | Known carcinogen |

| 3-Nitroaniline | Negative | Limited toxicity |

属性

IUPAC Name |

N-butyl-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVZOFOMVHBURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558595 | |

| Record name | N-Butyl-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124006-23-1 | |

| Record name | N-Butyl-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。